molecular formula C17H19NO5S B8636681 Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate

Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate

Cat. No.: B8636681
M. Wt: 349.4 g/mol
InChI Key: KWBKSXGTPZRGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate core substituted with a dimethylamino sulfonyl group and a phenylmethyl oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate typically involves multiple steps. One common method includes the esterification of 5-[(dimethylamino) sulfonyl]-2-hydroxybenzoic acid with methyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate involves its interaction with specific molecular targets. The dimethylamino sulfonyl group can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The phenylmethyl oxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
  • Methyl 3,4-dichloro-5-(chlorosulfonyl)benzoate
  • Methyl 4-chloro-3-(chloromethyl)benzoate

Uniqueness

Methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate is unique due to the presence of both the dimethylamino sulfonyl and phenylmethyl oxy groups. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 5-(dimethylsulfamoyl)-2-phenylmethoxybenzoate

InChI

InChI=1S/C17H19NO5S/c1-18(2)24(20,21)14-9-10-16(15(11-14)17(19)22-3)23-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3

InChI Key

KWBKSXGTPZRGTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

K2CO3 (139 mg, 1.00 mmol) was added to a stirred solution of methyl 5-[(dimethylamino)sulfonyl]-2-hydroxybenzoate (may be prepared as described in Description 61; 260 mg, 1.00 mmol) in acetone (30 ml), followed by the addition of (bromomethyl)benzene (172 mg, 1.00 mmol). The mixture was heated to reflux for 16 h, and then cooled to room temperature. The mixture was filtered, and the filtrate was concentrated to yield the title compound as a colourless oil. 300 mg.
Name
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
172 mg
Type
reactant
Reaction Step Two

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